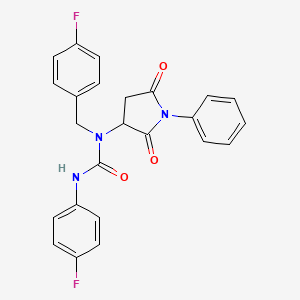![molecular formula C28H29N3O4 B11067486 1-[4-(5,8-Dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B11067486.png)
1-[4-(5,8-Dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(5,8-DIMETHOXY-4-METHYL-2-QUINOLYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE is a complex organic compound that features a quinoline moiety, a piperazine ring, and a naphthyl group
Preparation Methods
The synthesis of 1-[4-(5,8-DIMETHOXY-4-METHYL-2-QUINOLYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE typically involves multiple steps, including the formation of the quinoline and piperazine rings, followed by their coupling with the naphthyl group. Common synthetic routes include:
Formation of the Quinoline Moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Formation of the Piperazine Ring: This can be synthesized by reacting ethylenediamine with dihaloalkanes.
Coupling Reactions: The quinoline and piperazine intermediates are then coupled using reagents such as phosphorus oxychloride (POCl3) or other coupling agents.
Final Coupling with Naphthyl Group: The final step involves the coupling of the piperazine-quinoline intermediate with a naphthyl derivative under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-[4-(5,8-DIMETHOXY-4-METHYL-2-QUINOLYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and piperazine rings, using reagents like alkyl halides or acyl chlorides.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
Major products formed from these reactions include various substituted quinolines, piperazines, and naphthyl derivatives.
Scientific Research Applications
1-[4-(5,8-DIMETHOXY-4-METHYL-2-QUINOLYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent, due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Biological Studies: It is used in studies related to its antimicrobial and antifungal properties.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[4-(5,8-DIMETHOXY-4-METHYL-2-QUINOLYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE involves its interaction with molecular targets such as DNA and enzymes. The quinoline moiety intercalates into DNA, disrupting its structure and inhibiting the activity of topoisomerase enzymes, which are crucial for DNA replication and repair. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-[4-(5,8-DIMETHOXY-4-METHYL-2-QUINOLYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE can be compared with other quinoline-based compounds, such as:
Chloroquine: Used as an antimalarial drug, chloroquine also features a quinoline moiety but lacks the piperazine and naphthyl groups.
Quinacrine: Another antimalarial drug with a similar quinoline structure but different substituents.
Ciprofloxacin: A fluoroquinolone antibiotic that contains a quinoline core but with different functional groups.
The uniqueness of 1-[4-(5,8-DIMETHOXY-4-METHYL-2-QUINOLYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE lies in its combination of the quinoline, piperazine, and naphthyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H29N3O4 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
1-[4-(5,8-dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C28H29N3O4/c1-19-16-25(29-28-24(34-3)11-10-23(33-2)27(19)28)30-12-14-31(15-13-30)26(32)18-35-22-9-8-20-6-4-5-7-21(20)17-22/h4-11,16-17H,12-15,18H2,1-3H3 |
InChI Key |
XHRIERLRNZBQIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CCN(CC3)C(=O)COC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-methoxy-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B11067424.png)

![5-[4-(Benzyloxy)phenyl]-7,9-dibromo-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11067440.png)
![3,5-dimethyl-7-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11067446.png)
![4,7-diamino-5-(4-fluorophenyl)-2-(methylsulfanyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11067448.png)
![15-methoxy-6,6-dioxo-6λ6,9-dithia-3,11,19-triazapentacyclo[10.7.0.03,10.04,8.013,18]nonadeca-1(12),10,13(18),14,16-pentaen-2-one](/img/structure/B11067456.png)
![1-oxo-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B11067457.png)
![ethyl (4-{[(3-methoxyphenyl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B11067463.png)
![4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11067468.png)
![6-{[(furan-2-ylmethyl)sulfanyl]methyl}-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11067471.png)
![N-(2,4-dimethyl-6-nitrophenyl)-2-[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11067484.png)
